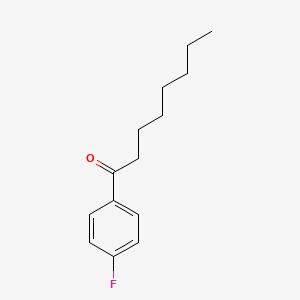

1-(4-Fluorophenyl)octan-1-one

Description

1-(4-Fluorophenyl)octan-1-one is a fluorinated aromatic ketone characterized by an octanone backbone substituted with a 4-fluorophenyl group at the carbonyl position. For example, 4-fluoro-PV9 (1-(4-fluorophenyl)-2-(pyrrolidin-1-yl)octan-1-one), a structurally related compound, has been identified in seized materials as a designer drug, highlighting the relevance of fluorinated ketones in psychoactive substances . The fluorine atom at the para position of the phenyl ring likely influences electronic properties, such as electron-withdrawing effects, which may enhance stability or binding interactions in biological systems.

Properties

IUPAC Name |

1-(4-fluorophenyl)octan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19FO/c1-2-3-4-5-6-7-14(16)12-8-10-13(15)11-9-12/h8-11H,2-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLVCSXVDCKBMLB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(=O)C1=CC=C(C=C1)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19FO | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70576429 | |

| Record name | 1-(4-Fluorophenyl)octan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70576429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.30 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111829-15-3 | |

| Record name | 1-(4-Fluorophenyl)octan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70576429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Fluorophenyl)octan-1-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation reaction, where 4-fluorobenzoyl chloride reacts with octane in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods: In industrial settings, the production of 1-(4-Fluorophenyl)octan-1-one may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of advanced catalysts and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Fluorophenyl)octan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form carboxylic acids or other oxygenated derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like hydroxide ions (OH-) or amines can facilitate substitution reactions.

Major Products Formed:

Oxidation: Formation of 4-fluorobenzoic acid.

Reduction: Formation of 1-(4-fluorophenyl)octanol.

Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

1-(4-Fluorophenyl)octan-1-one has diverse applications in scientific research:

Chemistry: It serves as a precursor for synthesizing more complex molecules and studying reaction mechanisms.

Biology: The compound is used in biochemical assays to investigate enzyme interactions and metabolic pathways.

Medicine: Research explores its potential as a pharmacophore in drug development, particularly for targeting specific receptors or enzymes.

Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)octan-1-one involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity by influencing electronic and steric properties. This interaction can modulate biological pathways, leading to desired therapeutic effects or biochemical outcomes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and chemical properties of 1-(4-fluorophenyl)octan-1-one can be contextualized by comparing it to structurally related compounds, particularly chalcones and other fluorinated ketones. Key examples include:

Key Observations:

Electron-Withdrawing vs. Electron-Donating Groups :

- Fluorine (electron-withdrawing) at the para position of ring B in chalcone derivatives (e.g., 2j) correlates with lower IC50 values (higher potency) compared to methoxy (electron-donating) substituents (e.g., 2h, IC50 = 13.82 μM) .

- In 1-(4-fluorophenyl)octan-1-one, the absence of an α,β-unsaturated system (unlike chalcones) may reduce reactivity but enhance metabolic stability.

Role of Halogens :

- Bromine or chlorine at the para position of ring A (e.g., 2j vs. 2h) further modulates activity. Bromine’s larger atomic radius and polarizability may enhance hydrophobic interactions, contributing to 2j’s lower IC50 .

Biological Activity

1-(4-Fluorophenyl)octan-1-one, with the CAS number 111829-15-3, is a chemical compound that has garnered attention in various fields of research, particularly in medicinal chemistry and pharmacology. Its structure consists of a fluorophenyl group attached to an octanone chain, which contributes to its unique biological properties.

Basic Characteristics

| Property | Value |

|---|---|

| Molecular Formula | CHFO |

| Molecular Weight | 222.298 g/mol |

| LogP | 4.3689 |

The biological activity of 1-(4-Fluorophenyl)octan-1-one is primarily attributed to its ability to interact with various receptors in the central nervous system (CNS). Research indicates that this compound may exhibit dopaminergic and serotonergic activities, potentially influencing mood and behavior.

Pharmacological Studies

- Dopamine Receptor Binding : Studies have shown that compounds similar to 1-(4-Fluorophenyl)octan-1-one exhibit binding affinities at dopamine receptors, particularly D2-like receptors. This suggests potential applications in treating disorders such as schizophrenia and Parkinson's disease .

- Serotonin Receptor Interaction : The compound may also interact with serotonin receptors, which are crucial for mood regulation. This interaction could provide insights into its potential antidepressant effects .

-

Case Studies :

- A study conducted by Nagano et al. demonstrated the synthesis of analogs of butyrophenones, including derivatives similar to 1-(4-Fluorophenyl)octan-1-one, which showed promising results in receptor binding assays .

- Lenkowski et al. explored the pharmacokinetic properties of related compounds, noting that lipophilicity (indicated by LogP values) plays a significant role in receptor affinity and bioavailability .

Toxicological Profile

While specific toxicological data for 1-(4-Fluorophenyl)octan-1-one is limited, compounds with similar structures have been evaluated for their safety profiles. It is essential to consider the potential for adverse effects when developing therapeutic applications.

Recent Advances

Recent research has focused on the structure-activity relationship (SAR) of compounds containing the fluorophenyl moiety. These studies aim to optimize binding affinities and selectivity for specific receptors, which is critical for drug development.

Future Directions

The ongoing exploration of 1-(4-Fluorophenyl)octan-1-one's biological activity suggests several avenues for future research:

- Therapeutic Applications : Investigating its potential as an antipsychotic or antidepressant agent.

- Synthetic Modifications : Developing new analogs to enhance efficacy and reduce side effects.

- Clinical Trials : Conducting clinical studies to evaluate safety and effectiveness in human subjects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.